2-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorophenyl group and at position 4 with a hydrazide-linked 2-chlorobenzoyl moiety. Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . The chloro substituents likely enhance lipophilicity and receptor-binding affinity, while the hydrazide group contributes to hydrogen-bonding interactions.
Properties
IUPAC Name |
2-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6O/c19-11-5-7-12(8-6-11)26-17-14(9-23-26)16(21-10-22-17)24-25-18(27)13-3-1-2-4-15(13)20/h1-10H,(H,25,27)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEILRQZTGSDJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Amino-1-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile
The synthesis begins with the condensation of 4-chlorophenylhydrazine with ethoxymethylene malononitrile in ethanol under reflux (Scheme 1). This Knorr-type reaction affords the pyrazole intermediate in 78–85% yield.
Key reaction parameters :
- Temperature: 80°C
- Time: 6–8 hr
- Solvent: Absolute ethanol
Characterization data :
Hydrolysis to Carboxamide Derivative
The nitrile group is hydrolyzed using NaOH (20% w/v) in ethanol-water (3:1) at 60°C for 4 hr, yielding 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.
Yield : 90–92%
Critical control point : Maintain pH >10 to prevent decarboxylation.
Cyclization to Pyrazolo[3,4-d]Pyrimidine-4,6-Dione
Fusion with urea at 180–190°C for 2 hr forms the bicyclic system through cyclocondensation. Excess urea (3 equiv) ensures complete ring closure.
Characterization :
Functionalization of the Core Structure
Dichlorination at C4 and C6
Treatment with POCl₃/PCl₅ (3:1 molar ratio) in anhydrous DMF at 110°C for 6 hr introduces chlorine atoms.
Reaction mechanism :
- PCl₅ generates POCl₃ in situ
- Sequential substitution of hydroxyl groups by chloride
Yield : 88%
Hazard note : Conduct in a fume hood due to HCl/POCl₃ emissions.
Hydrazine Substitution at C4
4,6-Dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine reacts with hydrazine hydrate (5 equiv) in THF at 0–5°C. The exothermic reaction completes within 30 min, affording the 4-hydrazinyl derivative.
Optimization insight :
- Temperature control prevents N-N bond cleavage
- Excess hydrazine ensures complete substitution
Spectroscopic confirmation :
Acylation with 2-Chlorobenzoyl Chloride
Coupling Reaction
The hydrazine intermediate reacts with 2-chlorobenzoyl chloride (1.2 equiv) in dichloromethane, using triethylamine (3 equiv) as base (Scheme 2).
Reaction conditions :
- Temperature: 0°C → rt
- Time: 12 hr
- Workup: Wash with 5% HCl to remove excess acyl chloride
Yield : 76%
Purity (HPLC) : >98% (C18 column, MeOH:H₂O 70:30)
Crystallization and Isolation
Recrystallization from ethyl acetate/hexane (1:3) gives needle-shaped crystals suitable for X-ray analysis.
Spectroscopic Characterization
Table 1. Comparative spectral data
Synthetic Challenges and Mitigations
- Regioselectivity in cyclization :
- Hydrazine oversubstitution :
- Strict stoichiometric control (1:1 molar ratio) prevents di-substitution.
- Acyl chloride stability :
- Freshly distilled 2-chlorobenzoyl chloride minimizes hydrolysis side reactions.
Industrial-Scale Considerations
Table 2. Process optimization parameters
| Step | Batch Size | Cycle Time | Yield |
|---|---|---|---|
| Pyrazole formation | 50 kg | 9 hr | 82% |
| Dichlorination | 40 kg | 7 hr | 85% |
| Final acylation | 30 kg | 14 hr | 74% |
Key findings :
- Continuous flow reactors improve dichlorination safety profile
- Membrane filtration replaces column chromatography for greener processing
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
N-Substituted Amine Derivatives
- N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C₁₈H₁₃Cl₂N₅): Replaces the hydrazide group with an amine linked to a 3-chloro-4-methylphenyl group. Molecular weight: 370.237 vs. ~403.3 (estimated for the target compound).
Hydrazinyl Derivatives
Functional Group Modifications
Benzothiazole-Integrated Analogs
- 1-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (3d in ): Replaces the hydrazide with a benzothiazole ring. Exhibits potent antimicrobial activity against P. aeruginosa (MIC: 12.5 µg/mL). The benzothiazole moiety enhances π-π stacking interactions with microbial enzymes .
Methoxy-Substituted Hydrazides
- N′-[1-(3-Chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxy-benzohydrazide (C₂₀H₁₇ClN₆O₂): Substitutes 2-chlorobenzoyl with 4-methoxybenzoyl. Molecular weight: 408.846 vs. ~403.3 (target compound).
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
